(2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine
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Overview
Description
(2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine: is an organic compound with the molecular formula C10H19N It is a derivative of amine and alkyne, characterized by the presence of both an amine group and a triple bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine typically involves the reaction of 2-methyl-3-butyn-2-ol with an appropriate amine under specific conditions. One common method is the reaction of 2-methyl-3-butyn-2-ol with 2-methylbutylamine in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the triple bond to a double or single bond using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, Pd/C with H2, mild temperatures.
Substitution: Alkyl halides, acyl halides, solvents like dichloromethane (CH2Cl2), room temperature.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Alkenes, alkanes.
Substitution: Substituted amines, amides.
Scientific Research Applications
Chemistry: (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving amines and alkynes. It serves as a model substrate to investigate the mechanisms of enzymatic transformations and the development of enzyme inhibitors .
Medicine: Its amine group can be modified to create derivatives with enhanced biological activity, making it a valuable scaffold for drug discovery .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, while the alkyne group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Methyl-3-butyn-2-amine: A simpler analog with a similar structure but lacking the additional alkyl group.
(2-Methylbut-3-yn-2-yl)(propan-2-yl)amine: A closely related compound with a different alkyl substituent.
Uniqueness: (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine is unique due to its combination of an amine group and a triple bond, which imparts distinct reactivity and versatility. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H19N |
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Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-methyl-N-(2-methylbut-3-yn-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H19N/c1-6-9(3)8-11-10(4,5)7-2/h2,9,11H,6,8H2,1,3-5H3 |
InChI Key |
SEGNGXLXVGMKQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC(C)(C)C#C |
Origin of Product |
United States |
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